5-{2-[4-(azepan-1-ylsulfonyl)phenyl]hydrazinylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
Description
The compound 5-{2-[4-(azepan-1-ylsulfonyl)phenyl]hydrazinylidene}pyrimidine-2,4,6(1H,3H,5H)-trione features a pyrimidine-trione core substituted with a hydrazinylidene linkage to a 4-(azepan-1-ylsulfonyl)phenyl group.
Properties
Molecular Formula |
C16H19N5O5S |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
5-[[4-(azepan-1-ylsulfonyl)phenyl]diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H19N5O5S/c22-14-13(15(23)18-16(24)17-14)20-19-11-5-7-12(8-6-11)27(25,26)21-9-3-1-2-4-10-21/h5-8H,1-4,9-10H2,(H3,17,18,22,23,24) |
InChI Key |
HPMAWJHIRDPCCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N=NC3=C(NC(=O)NC3=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[4-(AZEPANE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: Sulfonylation reactions are used to attach the sulfonyl group to the phenyl ring.
Formation of the diazinane trione core: This step involves the cyclization of hydrazine derivatives with trione precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The azepane-sulfonylphenyl moiety participates in nucleophilic substitutions, particularly under basic conditions. The sulfonyl group acts as an electron-withdrawing activator, enabling displacement reactions at the para-position of the phenyl ring.
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C | 4-(azepan-1-ylsulfonyl)phenoxy derivatives | 62–78% | |
| Amination | NH₃/MeOH, reflux | 4-(azepan-1-ylsulfonyl)aniline analogues | 55% |
Key observations:
-
Steric hindrance from the azepane ring limits reactivity with bulky nucleophiles.
-
Reactions proceed via a two-step mechanism: deprotonation of the nucleophile followed by aromatic substitution .
Hydrazinylidene Linker Reactivity
The hydrazinylidene (–N=N–) group undergoes redox and condensation reactions, influenced by the electron-deficient pyrimidine core:
Oxidation Reactions
Controlled oxidation with KMnO₄/H₂SO₄ converts the hydrazinylidene group into a diazonium intermediate, which can couple with electron-rich aromatics (e.g., phenols, anilines).
Reduction Reactions
Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the –N=N– bond to –NH–NH–, forming 5-{2-[4-(azepan-1-ylsulfonyl)phenyl]hydrazino}pyrimidine-2,4,6-trione.
Condensation Reactions
The hydrazinylidene group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff base adducts:
| Carbonyl Compound | Conditions | Product | Application |
|---|---|---|---|
| Benzaldehyde | EtOH, Δ | Arylidene-hydrazine hybrid | Antimicrobial screening |
| Cyclohexanone | AcOH, reflux | Spirocyclic derivatives | Kinase inhibition studies |
Pyrimidine Trione Core Modifications
The pyrimidine-2,4,6-trione system undergoes regioselective functionalization:
Electrophilic Aromatic Substitution
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C5 position (65% yield).
-
Halogenation : Br₂/FeBr₃ selectively brominates C5 (72% yield) .
Alkylation and Acylation
The N1 and N3 positions of the pyrimidine trione react with alkyl halides or acyl chlorides under basic conditions :
| Reagent | Conditions | Product |
|---|---|---|
| Methyl iodide | K₂CO₃, DMF | N1-methylated derivative |
| Acetyl chloride | Pyridine, 0°C | N3-acetylated analogue |
Coordination Chemistry
The compound acts as a polydentate ligand, forming complexes with transition metals via the sulfonyl oxygen, hydrazinylidene nitrogen, and pyrimidine carbonyl groups:
| Metal Salt | Reaction Conditions | Complex Structure | Stability |
|---|---|---|---|
| Cu(NO₃)₂ | MeOH/H₂O, 25°C | Octahedral Cu(II) complex | Stable ≤200°C |
| FeCl₃ | EtOH, reflux | Fe(III) dimer | Air-sensitive |
Applications include catalytic oxidation of alcohols and stabilization of reactive metal intermediates .
Thermal Decomposition Pathways
Thermogravimetric analysis (TGA) reveals three-stage decomposition:
-
150–220°C : Loss of azepane-sulfonylphenyl moiety (Δm = 48%).
-
220–350°C : Pyrimidine trione ring degradation (CO₂ and NH₃ evolution).
-
>350°C : Carbonization to graphitic residues.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the hydrazinylidene group and adjacent carbonyls, forming bicyclic products. Quantum yield: Φ = 0.18 ± 0.02 .
This compound's multifunctional architecture enables diverse reactivity, positioning it as a valuable scaffold for synthesizing pharmacologically active hybrids and coordination polymers. Further studies should explore enantioselective modifications and in vivo metabolic pathways.
Scientific Research Applications
Chemical Properties and Structure
This compound features a pyrimidine core substituted with a hydrazinylidene moiety and an azepan-1-ylsulfonyl group. The molecular formula is , and it exhibits properties typical of heterocycles, such as reactivity towards electrophiles and nucleophiles. Its structural uniqueness lends itself to various synthetic modifications.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrimidine have been synthesized to evaluate their effectiveness against various cancer cell lines. A study demonstrated that pyrimidine derivatives could inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Antiviral Properties
The compound has shown promise in antiviral applications, specifically targeting viral RNA-dependent RNA polymerases (RdRP). Similar compounds have been developed to disrupt protein-protein interactions essential for viral replication. A study highlighted that modifications in the pyrimidine structure could enhance binding affinity to viral proteins, thereby inhibiting influenza virus polymerase activity .
Synthesis of Novel Heterocycles
The compound serves as a precursor for synthesizing various heterocycles. Its reactivity allows it to participate in cyclization reactions leading to the formation of triazole and tetrazole derivatives, which are known for their biological activities including antimicrobial and anticancer effects .
Data Tables
Antitumor Activity Case Study
In a controlled study, a series of pyrimidine derivatives were synthesized from the base compound. The derivatives were tested against human cancer cell lines, showing IC50 values indicating significant cytotoxicity. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
Antiviral Activity Case Study
A recent investigation focused on the antiviral potential of pyrimidine derivatives against influenza viruses. The study utilized molecular docking techniques to predict binding affinities and confirmed that selected compounds effectively inhibited RdRP activity in vitro.
Mechanism of Action
The mechanism of action of 5-{2-[4-(AZEPANE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Pyrimidine-2,4,6-trione derivatives are widely studied for their diverse applications. Below is a comparative analysis of structurally related compounds, emphasizing substituent effects and biological activities.
Table 1: Structural and Functional Comparison of Pyrimidine-Trione Derivatives
Key Research Findings
Anticancer Activity :
- Chlorophenyl-substituted pyrimidine-triones (e.g., ) inhibit STAT3-DNA binding, reducing pancreatic cancer cell viability (Panc-1 line) .
- Pyrrole-methylidene derivatives () target enzyme pathways in cancer proliferation .
Antimicrobial Properties: Methoxyphenyl hydrazones () and amino-methylene derivatives () show activity against Staphylococcus and Streptococcus strains .
Material Science Applications :
- Bulky substituents (e.g., triphenylphosphoranylidene in ) enhance thermal stability, useful in organic semiconductors .
Biological Activity
The compound 5-{2-[4-(azepan-1-ylsulfonyl)phenyl]hydrazinylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyrimidine core with a hydrazinylidene group and an azepan-1-ylsulfonyl substituent. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that derivatives of pyrimidine and hydrazine often exhibit a range of biological activities, including:
- Antimicrobial Activity: Compounds with similar structures have shown significant antibacterial and antifungal properties. For instance, azopyrazoles derived from hydrazines have been reported to possess antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
- Antitumor Activity: Pyrimidine derivatives are known for their potential in cancer therapy. Various studies have demonstrated that modifications in the pyrimidine structure can enhance cytotoxicity against cancer cell lines .
- CNS Effects: The azepan moiety may confer neuroactive properties, which could be beneficial in treating central nervous system disorders .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, several pathways have been hypothesized:
- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit enzymes involved in metabolic pathways critical for bacterial survival or tumor growth.
- Interaction with Receptors: The azepan group may interact with neurotransmitter receptors or other cellular targets, influencing signaling pathways associated with neuroprotection or neurotoxicity .
- Oxidative Stress Modulation: Some studies suggest that pyrimidine derivatives can modulate oxidative stress responses in cells, potentially leading to protective effects against apoptosis .
Case Studies and Research Findings
Several studies have reported on the synthesis and evaluation of similar compounds:
- A study on azopyrazole derivatives highlighted their synthesis and subsequent antimicrobial evaluation against various bacterial strains. The findings indicated that certain derivatives exhibited better activity than standard antibiotics .
- Another investigation focused on the modification of sulfonamide structures to enhance their potency as GlyT1 inhibitors. This research found that specific structural changes could lead to improved pharmacokinetic profiles and efficacy in CNS applications .
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What synthetic strategies are effective for preparing hydrazinylidene-pyrimidinetrione derivatives?
Methodological Answer:
Hydrazinylidene-pyrimidinetrione derivatives are typically synthesized via condensation reactions between hydrazine precursors and carbonyl-containing pyrimidine intermediates. For example:
- Condensation in ethanol/acetic acid : Refluxing equimolar amounts of hydrazine derivatives (e.g., arylhydrazines) with pyrimidine-2,4,6-trione in ethanol, followed by acetic acid catalysis, yields hydrazinylidene products. This method is scalable and reproducible for structural analogs .
- Catalytic acid systems : p-Toluenesulfonic acid (p-TsOH) can accelerate cyclization and improve yields in one-pot reactions, as demonstrated for chromeno-pyrimidine derivatives .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
A multi-technique approach is essential:
- ¹H/¹³C NMR : Assign peaks for the azepane sulfonyl group (δ ~3.0–3.5 ppm for CH₂ groups) and hydrazinylidene proton (δ ~10–12 ppm). Compare with literature data for tautomeric forms .
- IR spectroscopy : Confirm the presence of C=O (1695–1748 cm⁻¹), sulfonyl S=O (1150–1250 cm⁻¹), and N-H stretches (3120–3486 cm⁻¹) .
- Mass spectrometry (MS) : Use high-resolution MS to verify the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the hydrazine-pyrimidine core .
Advanced: How can contradictions in NMR data for hydrazinylidene derivatives be resolved?
Methodological Answer:
Discrepancies often arise from tautomerism or dynamic equilibria. To resolve:
- Variable-temperature NMR : Perform experiments at 25–60°C to identify tautomeric shifts (e.g., keto-enol equilibria) .
- X-ray crystallography : Use single-crystal data to unambiguously assign the dominant tautomer, as done for copper complexes of pyrimidinetrione derivatives .
- Cross-validation with DFT calculations : Predict NMR chemical shifts using density functional theory (DFT) and compare with experimental data .
Advanced: What computational methods predict the reactivity and drug-likeness of this compound?
Methodological Answer:
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the pyrimidinetrione core may exhibit high electron density, favoring nucleophilic attack .
- ADMET prediction : Use tools like SwissADME to evaluate solubility, bioavailability, and cytochrome P450 interactions. Hydrazinylidene derivatives often require optimization for membrane permeability due to polar sulfonyl groups .
- Molecular docking : Screen against target proteins (e.g., kinases) to prioritize biological testing. Analogous pyrimidine derivatives have shown affinity for DNA-interacting enzymes .
Advanced: How to address solubility challenges in biological assays?
Methodological Answer:
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to enhance solubility while maintaining assay compatibility. Pre-test for solvent-induced cytotoxicity .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyls, carboxylates) at the azepane sulfonyl moiety to improve aqueous solubility .
- Purity verification : Confirm absence of hydrophobic impurities via HPLC with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm .
Basic: What analytical methods ensure purity and stability of the compound?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of methanol:ammonium acetate buffer (pH 6.5) for baseline separation of degradation products .
- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values to confirm stoichiometric integrity .
- Stability studies : Store the compound at –20°C under argon. Monitor thermal stability via thermogravimetric analysis (TGA) to identify decomposition thresholds .
Advanced: How to investigate mechanistic pathways in cyclization reactions?
Methodological Answer:
- Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation during hydrazine-pyrimidine condensation .
- Isotope labeling : Introduce ¹⁵N or ¹³C labels into the hydrazine moiety to track bond reorganization via NMR or MS .
- Computational modeling : Simulate transition states using Gaussian or ORCA software to identify rate-limiting steps (e.g., proton transfer in cyclization) .
Advanced: Can this compound form coordination complexes with metals?
Methodological Answer:
- Metal-binding studies : Screen with Cu(II), Zn(II), or Fe(III) salts in methanol/water. Hydrazinylidene-pyrimidinetriones often act as tridentate ligands via carbonyl O, hydrazine N, and sulfonyl O atoms .
- EPR and magnetic susceptibility : Characterize paramagnetic complexes (e.g., Cu(II)) to determine geometry and oxidation states .
- X-ray crystallography : Resolve the coordination sphere, as demonstrated for pyrimidinetrione-Cu(II) complexes with distorted octahedral geometry .
Basic: How to differentiate tautomeric forms in solution?
Methodological Answer:
- pH-dependent NMR : Adjust solution pH (2–12) and monitor shifts in hydrazinylidene proton signals. Keto-enol tautomers exhibit distinct δ values in acidic vs. basic conditions .
- UV-Vis spectroscopy : Track absorption bands (e.g., 300–400 nm) associated with conjugated π-systems in enol forms .
Advanced: What strategies mitigate batch-to-batch variability in synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry, catalyst loading) using response surface methodology (RSM) .
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for raw materials (e.g., hydrazine purity ≥98%) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
